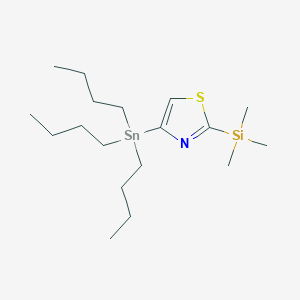

4-(Tributylstannyl)-2-(trimethylsilyl)thiazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "4-(Tributylstannyl)-2-(trimethylsilyl)thiazole" is not directly mentioned in the provided papers, but related compounds and functional groups are discussed. For instance, the use of trimethylsilyl and tributylstannyl groups in organic synthesis is highlighted in several studies. These groups are often used in the synthesis of various organic compounds due to their ability to protect reactive sites or to serve as handles for subsequent chemical transformations .

Synthesis Analysis

The synthesis of compounds containing trimethylsilyl and tributylstannyl groups typically involves the use of tributyltin hydride under free-radical conditions, as seen in the preparation of 4-tributylstannylbut-2-enyl(tributyl)stannanes . Additionally, the synthesis of 3,4-Bis(trimethylsilyl)thiophene, a related compound, can be achieved through multiple routes, including 1,3-dipolar cycloaddition and modification of dibromothiophene . These methods demonstrate the versatility of trimethylsilyl and tributylstannyl groups in constructing complex organic molecules.

Molecular Structure Analysis

The molecular structure of compounds containing trimethylsilyl groups can exhibit interesting motifs, such as the S···N contacts found in the solid-state structure of 4,7-bis((trimethylsilyl)ethynyl)benzo[c][1,2,5]thiadiazole . These structural features can be significant in the design of materials for electronic devices. The molecular structures of stannylated compounds are not discussed in detail in the provided papers, but it is known that stannyl groups can influence the overall geometry and reactivity of organic molecules.

Chemical Reactions Analysis

Chemical reactions involving trimethylsilyl and tributylstannyl groups are diverse. For example, the addition of (4-trimethylsilylbut-2-ynyl)tributylstannane to aldehydes leads to the formation of trimethylsilylmethylallenyl alcohols with high enantioselectivity . The stannylated compounds can also participate in the Stille reaction, a palladium-catalyzed cross-coupling reaction, to form various aryl- and heteroaryl-substituted products . These reactions are crucial for the synthesis of complex organic molecules with potential applications in pharmaceuticals and materials science.

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-(Tributylstannyl)-2-(trimethylsilyl)thiazole are not directly reported in the provided papers. However, the properties of related compounds suggest that the presence of trimethylsilyl and tributylstannyl groups can significantly affect the stability, solubility, and reactivity of the molecule. For instance, the trimethylsilyl group is known for its ability to increase the volatility of compounds, which can be advantageous in purification processes . The tributylstannyl group, on the other hand, can enhance the nucleophilicity of adjacent functional groups, facilitating various chemical transformations .

Wissenschaftliche Forschungsanwendungen

Reactions with Trifluoromethylsulfenyl Chloride and Trifluoromethylthiocopper

The compound reacts with trifluoromethylsulfenyl chloride to produce 2-(trifluoromethylthio)thiazole and a ring contraction product of the azirine-type. The mechanism and mass spectral characterization of these products are significant for understanding the chemical behavior of this compound (Munavalli et al., 2002).

Use in Stereospecific Synthesis and Cross-Coupling Reactions

This compound is integral in the stereospecific synthesis of functional alkenylsilanes. It demonstrates potential through cross-coupling and reverse cross-coupling reactions, expanding the possibilities in synthetic chemistry (Lunot et al., 2000).

Carbohydrate Homologation and Synthesis of Rare Sugars

It plays a role in the one-carbon homologation method of protected monosaccharides, allowing for the synthesis of rare hexoses from l-xylose. This application is particularly valuable in the field of carbohydrate chemistry (Dondoni et al., 1997).

Aldehyde-Promoted Addition Reactions

The compound reacts with ketones in the presence of aldehydes, leading to branched-chain monosaccharides. This reaction opens new pathways for the synthesis of complex sugar structures (Carcano & Vasella, 1998).

Synthesis of Thiophene 1,1-dioxides

It is used in the preparation of thiophene 1,1-dioxides, where its ability to undergo Stille cross-coupling reactions is harnessed. This is crucial for tuning the optoelectronic properties of thiophene derivatives (Tsai et al., 2013).

Stereochemistry in Amino Sugar Synthesis

The addition of this compound to α-amino aldehydes shows distinct stereochemical outcomes, useful in the synthesis of amino sugars and sphingosines. This aspect is vital in the field of organic synthesis (Dondoni et al., 1990).

Safety And Hazards

Zukünftige Richtungen

Thiazoles have a wide range of applications, from pharmaceuticals and agrochemicals to dyes for solar cells and other optical applications . There is plenty of room for improvement and broadening of the material scope . Given their cost effectiveness, ease of synthesis and now a structure–photophysics correlation, thiazole-based materials present a compelling case for adoption in solid-state photonic and fluorescence-based optical devices .

Eigenschaften

IUPAC Name |

trimethyl-(4-tributylstannyl-1,3-thiazol-2-yl)silane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10NSSi.3C4H9.Sn/c1-9(2,3)6-7-4-5-8-6;3*1-3-4-2;/h5H,1-3H3;3*1,3-4H2,2H3; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNNGESKFUIMQQE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)C1=CSC(=N1)[Si](C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H37NSSiSn |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90624678 |

Source

|

| Record name | 4-(Tributylstannyl)-2-(trimethylsilyl)-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90624678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

446.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Tributylstannyl)-2-(trimethylsilyl)thiazole | |

CAS RN |

252562-80-4 |

Source

|

| Record name | 4-(Tributylstannyl)-2-(trimethylsilyl)-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90624678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3H-Spiro[2-benzofuran-1,3'-pyrrolidine]](/img/structure/B1322070.png)